![molecular formula C35H41N3O6S B133561 1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate CAS No. 147879-85-4](/img/structure/B133561.png)
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPPA and has been synthesized using various methods.
作用机制
BPPA inhibits the enzyme cathepsin B by binding to the active site of the enzyme, preventing the enzyme from cleaving its substrates. Cathepsin B is involved in various cellular processes, including protein degradation, autophagy, and apoptosis. Inhibition of cathepsin B can lead to the accumulation of misfolded proteins and cell death.
生化和生理效应
BPPA has been shown to have various biochemical and physiological effects, including inhibition of cathepsin B, inhibition of cancer cell growth, and neuroprotective effects. BPPA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
BPPA has several advantages for lab experiments, including its potent inhibitory effects on cathepsin B, its ability to inhibit cancer cell growth, and its neuroprotective effects. However, BPPA has several limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
未来方向
There are several future directions for the research on BPPA, including the development of more potent and selective inhibitors of cathepsin B, the investigation of BPPA's potential as a treatment for neurodegenerative diseases, and the exploration of BPPA's potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of BPPA in humans, and to investigate the potential side effects of BPPA.
合成方法
The synthesis of BPPA involves the reaction of 3-phenylpropanoic acid with N,N-dimethylformamide (DMF) and thionyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-alanine in the presence of triethylamine to form 3-phenylpropanoyl-L-alanine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 3-phenylpropanoyl-L-alanine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-lysine in the presence of triethylamine to form 3-phenylpropanoyl-L-lysine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate.
科学研究应用
BPPA has potential applications in various fields of scientific research, including drug discovery, cancer research, and neuroscience. BPPA can act as a potent inhibitor of the enzyme cathepsin B, which is implicated in various diseases, including cancer and Alzheimer's disease. BPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. BPPA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
CAS 编号 |
147879-85-4 |
|---|---|
产品名称 |
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
分子式 |
C35H41N3O6S |
分子量 |
631.8 g/mol |
IUPAC 名称 |
1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C35H41N3O6S/c1-26(39)45-25-30(21-29-15-9-4-10-16-29)35(43)38-24-34(42)44-31(22-36-32(40)19-17-27-11-5-2-6-12-27)23-37-33(41)20-18-28-13-7-3-8-14-28/h2-16,30-31H,17-25H2,1H3,(H,36,40)(H,37,41)(H,38,43) |
InChI 键 |
MRSFBDXXTLBMSE-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
规范 SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
同义词 |
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((1-oxo-3 -phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl este r, (+-)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
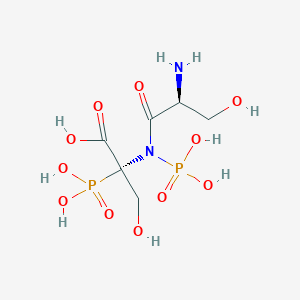
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
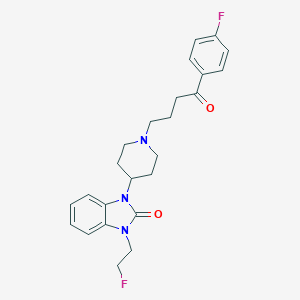
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
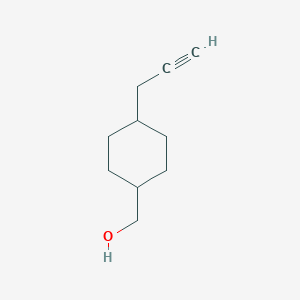
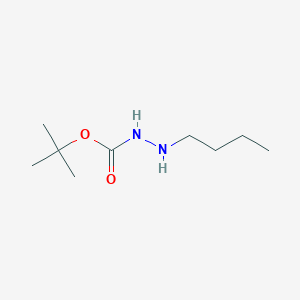
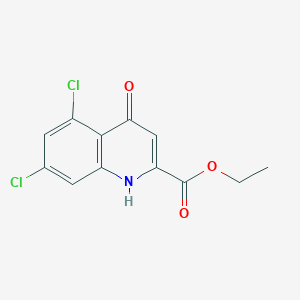
![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)
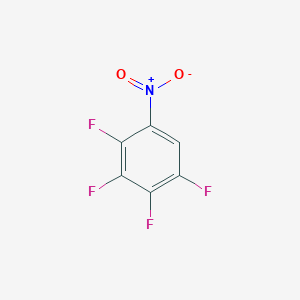
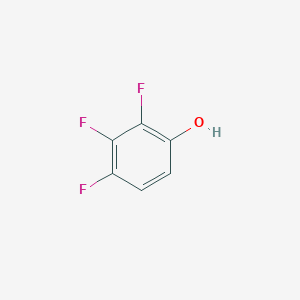
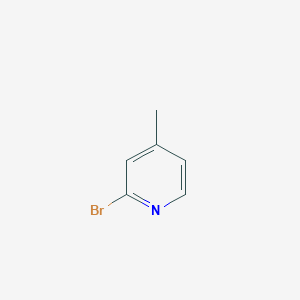
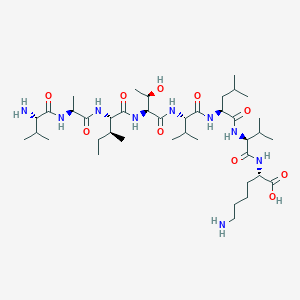
![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)